N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

mGluR4 modulation GPCR screening Structure-activity relationship

Target kinase-focused screening with this 5‑oxo‑1,4‑thiazepane‑3‑carboxamide bearing a 4‑methoxyphenyl group. The electron‑donating para‑OCH₃ (Hammett σp = −0.27) provides a stark contrast to electron‑withdrawing chloro and CF₃ analogs, enabling systematic exploration of electronic effects on target potency. With a predicted logP of ~1.24 and TPSA of 70.5 Ų, this analog offers superior aqueous compatibility and reduced off‑target promiscuity compared to more lipophilic variants. Procurable via screening‑library partners; ideal for hit‑finding and SAR campaigns requiring lead‑like physicochemical profiles.

Molecular Formula C13H16N2O3S
Molecular Weight 280.34
CAS No. 1396556-68-5
Cat. No. B2383672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
CAS1396556-68-5
Molecular FormulaC13H16N2O3S
Molecular Weight280.34
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2
InChIInChI=1S/C13H16N2O3S/c1-18-10-4-2-9(3-5-10)14-13(17)11-8-19-7-6-12(16)15-11/h2-5,11H,6-8H2,1H3,(H,14,17)(H,15,16)
InChIKeyNSJDGFCAIZZPDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396556-68-5): Structural and Pharmacochemical Baseline for Procurement


N-(4-Methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396556-68-5) is a synthetic heterocyclic compound belonging to the 5-oxo-1,4-thiazepane-3-carboxamide family. It features a seven-membered 1,4-thiazepane ring containing both sulfur and nitrogen heteroatoms, with a ketone at position 5, a carboxamide linkage at position 3, and a 4-methoxyphenyl substituent on the carboxamide nitrogen [1]. The molecular formula is C13H16N2O3S with a molecular weight of 280.34 g/mol [2]. This compound is distributed as a screening library compound (e.g., Life Chemicals catalog F6350-0076) within focused kinase inhibitor libraries, and its structure falls within the general scope of patent RU-2281947-C1, which claims anellated carbamoylazaheterocycles including [1,4]-thiazepane derivatives as kinase activity inhibitors with potential anticancer applications [3].

Why N-(4-Methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide Cannot Be Interchanged with Other 5-Oxo-1,4-Thiazepane-3-Carboxamides


The 5-oxo-1,4-thiazepane-3-carboxamide scaffold is not a uniform pharmacophore; the identity of the N-aryl substituent profoundly modulates target engagement potency, as demonstrated by mGluR4 cell-based assay data across the series [1]. Specifically, the 4-methoxyphenyl group introduces a distinct combination of electronic (electron-donating para-OCH3), steric, and hydrogen-bonding properties that differentiate it from chloro, dimethyl, trifluoromethyl, or heteroaryl-substituted analogs [2]. Furthermore, the predicted lipophilicity (clogP ~1.24) of this compound places it in a physicochemical space distinct from more lipophilic analogs, affecting solubility, permeability, and off-target promiscuity profiles [3]. Generic substitution without considering these N-aryl-specific properties risks selecting a compound with altered target selectivity, potency shifts exceeding an order of magnitude, or incompatible physicochemical characteristics for a given assay or synthetic sequence.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396556-68-5)


Electronic Modulation of the N-Aryl Substituent: 4-Methoxy vs. 3-Chloro and 3,5-Bistrifluoromethyl in mGluR4 Cell-Based Potency

Within the 5-oxo-1,4-thiazepane-3-carboxamide chemotype, N-aryl substitution exerts a dominant influence on mGluR4 modulatory activity in HEK293 cell-based assays. The (3R)-N-(3-chlorophenyl) analog exhibits an EC50 of 148 nM, while the (3R)-N-[3,5-bis(trifluoromethyl)phenyl] analog shows a right-shifted EC50 of 950 nM, representing a ~6.4-fold potency differential attributable to the electronic and steric character of the N-aryl group [1]. The 4-methoxyphenyl substituent, with its electron-donating para-OCH3 group (Hammett σp = −0.27), is predicted to confer an electronic environment intermediate between the electron-withdrawing chloro (σm = +0.37) and the strongly electron-withdrawing bis(trifluoromethyl)phenyl substituents, placing the target compound in a distinct potency band within the series [2]. Direct experimental potency data for the title compound have not been publicly reported; this inference is based on established SAR trends within the patent and database literature [3].

mGluR4 modulation GPCR screening Structure-activity relationship

Lipophilicity (clogP) Differentiation: 4-Methoxyphenyl vs. 3,5-Dimethylphenyl and 3-Chlorophenyl Analogs

Computed partition coefficients reveal meaningful lipophilicity differentiation among N-aryl-5-oxo-1,4-thiazepane-3-carboxamides. The 4-methoxyphenyl analog has a predicted clogP of 1.24 [1]. In comparison, the (3R)-N-(3,5-dimethylphenyl) analog has a computed logP of 1.9 [2], representing a 0.66 log unit increase. This ~4.6-fold difference in predicted octanol-water partitioning indicates that the 4-methoxyphenyl compound has measurably lower lipophilicity, which is associated with improved aqueous solubility and potentially reduced non-specific protein binding and hERG liability compared to di-alkyl-substituted phenyl analogs [3]. The 4-methoxyphenyl analog also has a lower heavy atom count (19) than the 3,5-bis(trifluoromethyl)phenyl congener, contributing to its more favorable physicochemical profile within Lipinski rule-of-five space.

Drug-likeness ADME prediction Lipophilicity optimization

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation vs. 3,5-Dimethylphenyl Analog

The 4-methoxyphenyl substituent introduces an additional hydrogen bond acceptor (the methoxy oxygen) compared to alkyl-substituted phenyl analogs, increasing the HBA count from 3 (in the 3,5-dimethylphenyl analog) to 5 [1][2]. This structural feature elevates the topological polar surface area (TPSA) from 58.2 Ų to 70.50 Ų, a net increase of 12.3 Ų [1][3]. This TPSA elevation is significant for modulating passive membrane permeability, as TPSA values above 60 Ų are associated with reduced blood-brain barrier penetration and enhanced renal clearance potential [4]. The additional H-bond acceptor also creates opportunities for target interactions not achievable with simple alkyl-substituted or halogenated phenyl analogs, potentially enabling binding to polar subpockets or water-mediated contacts [5].

Polar surface area Permeability prediction Fragment-based screening

Synthetic Accessibility via Ugi Multicomponent Reaction: 4-Methoxyphenyl vs. Heteroaryl-Fused Analogs

The 5-oxo-1,4-thiazepane-3-carboxamide scaffold, including the 4-methoxyphenyl analog, is accessible via a one-step four-component Ugi condensation reaction, as demonstrated in the foundational synthetic methodology [1]. This contrasts with heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides, which require more elaborate annulation strategies. The Ugi approach enables direct incorporation of the 4-methoxyaniline building block during the multicomponent assembly, resulting in a convergent synthetic route with typical isolated yields in the 50–70% range after chromatographic purification for related analogs [1]. This synthetic efficiency enables rapid analog generation and library production, a practical advantage for procurement when lead optimization requires systematic N-aryl variation.

Multicomponent reaction Library synthesis Ugi condensation

Focused Library Membership and Kinase Inhibition Scope per Patent RU-2281947-C1

The compound falls within the general formula (1) of patent RU-2281947-C1, which specifically claims [1,4]-thiazepane derivatives anellated with heterocycles or carbocycles Q as inhibitors of kinase activity with anticancer utility [1]. This patent establishes that the 5-oxo-1,4-thiazepane-3-carboxamide core is a validated kinase inhibitor scaffold. The 4-methoxyphenyl analog, as an N-aryl variant within this chemotype, is part of a focused library designed for kinase inhibitor screening. The patent claims activity against receptor tyrosine kinases, positioning this compound class within a well-precedented antitarget space distinct from, for example, GPCR-focused thiazepane libraries such as the mGluR4-targeting series [2].

Kinase inhibitor library Focused screening Anticancer chemotype

Molecular Weight and Heavy Atom Count Differentiation vs. 3,5-Bis(trifluoromethyl)phenyl Analog

The 4-methoxyphenyl analog has a molecular weight of 280.34 Da and 19 heavy atoms, compared to the 3,5-bis(trifluoromethyl)phenyl congener with a molecular weight of 384.33 Da and 26 heavy atoms (based on formula C14H12F6N2O2S) [1][2]. This represents a 104 Da reduction in molecular weight and a 7-atom reduction in heavy atom count, placing the 4-methoxyphenyl compound significantly closer to fragment-like and lead-like chemical space. The lower molecular complexity of the 4-methoxyphenyl compound may translate to improved ligand efficiency metrics if target engagement is retained, as the electron-donating methoxy group can maintain key binding interactions without the mass penalty of trifluoromethyl groups [3].

Lead-likeness Fragment efficiency Ligand efficiency metrics

Recommended Application Scenarios for N-(4-Methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Focused Screening Library Procurement

Based on its inclusion within the patent-claimed kinase inhibitor scaffold family (RU-2281947-C1) and its availability through screening library vendors, this compound is best deployed as a member of a focused kinase inhibitor screening set. Its 4-methoxyphenyl substituent provides electronic and steric differentiation from chloro, dimethyl, and trifluoromethyl analogs within the same library, enabling comprehensive N-aryl SAR exploration. The one-step Ugi synthetic accessibility supports cost-effective procurement for initial hit-finding campaigns [1][2].

Lead Optimization Starting Point Requiring Low Lipophilicity and High Polar Surface Area

For targets where high lipophilicity is associated with promiscuity or toxicity risk, the 4-methoxyphenyl analog offers a favorable clogP of 1.24 and TPSA of 70.50 Ų, substantially lower lipophilicity than the 3,5-dimethylphenyl analog (logP 1.9, TPSA 58.2 Ų). This physicochemical profile supports solubility-limited assay formats and reduces the likelihood of non-specific binding. Procurement of this compound is recommended for programs prioritizing lead-like properties and aqueous compatibility [3][4].

Medicinal Chemistry SAR Expansion Around the N-Aryl Carboxamide Vector

The 4-methoxyphenyl group serves as a key SAR probe: its electron-donating para substituent (Hammett σp = −0.27) contrasts with the electron-withdrawing chloro (σm = +0.37) and trifluoromethyl substituents of related analogs. In mGluR4 cell-based assays, N-aryl variation across this series produces EC50 shifts exceeding 6-fold (148 to 950 nM). This compound enables systematic exploration of electronic effects on target potency within a congeneric series [5][6].

Synthetic Methodology Development Leveraging Ugi Multicomponent Chemistry

The compound exemplifies the Ugi four-component condensation route to 5-oxo-1,4-thiazepane-3-carboxamides reported by Ilyn et al. (J. Org. Chem. 2006). This one-step modular assembly makes it a practical substrate for methodology studies, diversity-oriented synthesis, or as a benchmark compound for evaluating new thiazepane-forming reactions. The 4-methoxyaniline component is commercially available and stable, facilitating reproducible library production [1].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.